[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride
Description
This compound is a structurally complex heterocyclic system featuring a cyclopenta[c]fluorene core modified with oxygen (5-oxa), two nitrogen atoms (2,3-diaza), and a quaternary ammonium center (10c-azonia). Its chloride counterion enhances solubility in polar solvents. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs—such as fused polycyclic systems and heteroatom-rich rings—are common in bioactive molecules, including pesticides and antifungals (e.g., triazole derivatives like metconazole and triticonazole) .
Properties
IUPAC Name |
(1R,9S)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N3O.ClH/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;/h4-9,12,18,21H,10-11H2,1-3H3;1H/q+1;/p-1/t18-,21+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECWMLEUCWYOS-OZYANKIXSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H]4[C@H](CC5=CC=CC=C45)OCC3=N2)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919102-70-8 | |
| Record name | [5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorenechloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Bode Catalyst 1, also known as [5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride or (-)-(5aS,10bR)-5a,10b-Dihydro-2-(2,4,6-trimethylphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Chloride, is primarily used as a catalyst in various chemical reactions
Mode of Action
The mode of action of Bode Catalyst 1 involves the activation of both the nucleophile and the electrophile by two different catalysts. This process, known as cooperative catalysis, diminishes the HOMO-LUMO gap between the electrophile and the nucleophile, thereby lowering the activation barrier for the reaction. This results in increased reaction rates and the realization of previously unsuccessful reactions due to high activation energy barriers.
Biochemical Pathways
It is known that catalysts like bode catalyst 1 can influence a wide range of biochemical pathways by accelerating the rate of chemical reactions. They do this by providing an alternative pathway with a lower activation energy.
Pharmacokinetics
It is known that the reactivity of catalysts can be measured in terms of turn over frequency (tof), which is defined as (mol product/mol catalyst)/hour = ton/hour (unit of h-1).
Result of Action
The result of the action of Bode Catalyst 1 is the acceleration of chemical reactions, leading to increased reaction rates and the realization of previously unsuccessful reactions due to high activation energy barriers. The specific molecular and cellular effects of this compound’s action depend on the particular chemical reactions it is involved in.
Action Environment
The action, efficacy, and stability of Bode Catalyst 1 can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances that can interact with the catalyst. .
Biochemical Analysis
Biochemical Properties
Bode Catalyst 1 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydratases and carbonic anhydrase inhibitors, facilitating stereospecific water-addition reactions and enzyme inhibition, respectively . These interactions are essential for the compound’s catalytic activity and its ability to influence biochemical pathways.
Cellular Effects
Bode Catalyst 1 has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to impact the expression of genes involved in metabolic pathways and to alter the activity of key signaling molecules, thereby affecting cellular responses and functions .
Molecular Mechanism
The molecular mechanism of Bode Catalyst 1 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. This binding can lead to the inhibition of enzyme activity, as seen with carbonic anhydrase inhibitors, or the activation of certain biochemical pathways . Additionally, Bode Catalyst 1 can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bode Catalyst 1 have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Bode Catalyst 1 remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of Bode Catalyst 1 vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on biochemical pathways and cellular functions. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
Bode Catalyst 1 is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It has been shown to affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . The compound’s interactions with enzymes such as hydratases and carbonic anhydrase inhibitors play a significant role in its metabolic effects.
Transport and Distribution
Within cells and tissues, Bode Catalyst 1 is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Bode Catalyst 1 are crucial for its activity and function in biochemical processes.
Subcellular Localization
The subcellular localization of Bode Catalyst 1 is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it allows Bode Catalyst 1 to interact with specific biomolecules and participate in targeted biochemical reactions .
Biological Activity
The compound “[5a-S,10b-R]-2-(2,4,6-trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride” is a member of the aza-cyclopenta family of compounds. These compounds have garnered interest due to their potential biological activities, particularly in the field of cancer therapeutics. This article provides a detailed overview of the biological activity associated with this compound, focusing on its synthesis, cytotoxicity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The presence of the aza and oxa heterocycles in its structure contributes to its pharmacological properties.
Structural Characteristics:
- Molecular Formula : C₂₁H₂₂ClN₃O
- Key Features : The compound contains a tetrahydro structure with both nitrogen and oxygen heteroatoms that are crucial for its biological interactions.
Cytotoxicity Studies
Cytotoxicity assays are fundamental in evaluating the potential of this compound as an anticancer agent. Various studies have demonstrated its effectiveness against several cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects on multiple cancer cell lines (HeLa, MCF-7, and LS180), the compound displayed significant cytotoxic activity. The following table summarizes the IC₅₀ values observed:
| Cell Line | IC₅₀ Value (μM) |
|---|---|
| HeLa | 5.7 - 13.0 |
| MCF-7 | 3.6 - 20.2 |
| LS180 | 3.1 - 27.1 |
These values indicate that the compound exhibits varying degrees of potency across different cell types, suggesting a potential mechanism of action that may be mediated through common pathways in these cells .
Structure-Activity Relationship (SAR)
Quantitative Structure–Activity Relationship (QSAR) analyses have been performed to understand how structural modifications affect biological activity. Key findings from these analyses include:
- Molecular Dipole Moment : Higher dipole moments correlate with increased cytotoxicity.
- Topological Indices : Certain indices related to molecular connectivity and branching were found to influence cytotoxic effects significantly.
- Fragment-Based Parameters : Specific structural fragments were identified as critical for enhancing activity against cancer cell lines.
These insights can guide further modifications to improve efficacy and selectivity against cancer cells .
While the precise mechanisms remain under investigation, it is hypothesized that the compound may induce apoptosis in cancer cells via mitochondrial pathways or disrupt microtubule assembly, similar to other known chemotherapeutic agents .
Scientific Research Applications
Catalytic Applications
Organocatalysis
This compound has been identified as a potent organocatalyst in several reactions. It facilitates the generation of reactive species such as activated carboxylates and enolates. Notably, it has been utilized in:
- Aza-Claisen Annulations : The compound catalyzes the reaction between enals or α′-hydroxyenones with vinylogous amides to produce dihydropyridinones. This reaction is significant for synthesizing complex nitrogen-containing heterocycles.
- Oxidative Coupling Reactions : It aids in the oxidative coupling of di(hetero)arylmethanes with enals to yield benzimidazole-fused lactams. This process is crucial for developing pharmaceuticals with potential anticancer properties.
- Synthesis of Organosilanes : The compound also catalyzes the reaction of enals with β-silyl enones to form organosilanes, which are valuable intermediates in organic synthesis .
Medicinal Chemistry
Potential Therapeutic Uses
The unique structure of [5a-S,10b-R]-2-(2,4,6-trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride suggests several avenues for medicinal applications:
- Anticancer Agents : Compounds that incorporate nitrogen heterocycles are often investigated for their anticancer properties. The ability of this compound to form complex structures may enhance its efficacy against various cancer cell lines.
- Neuroprotective Agents : Given its structural similarity to known neuroprotective agents, research is ongoing to evaluate its potential in treating neurodegenerative diseases.
Material Science
Polymerization Catalysts
The compound's catalytic properties extend into polymer chemistry where it can be used as a catalyst for polymerization processes. The synthesis of functional polymers through controlled polymerization techniques could lead to materials with tailored properties for applications in coatings and adhesives.
-
Dihydropyridinone Synthesis
- In a study conducted by the Bode group, the compound was employed to synthesize dihydropyridinones from α-hydroxyenones and vinylogous amides under mild conditions. The reaction demonstrated high yields and selectivity.
-
Benzimidazole-Fused Lactams
- Research illustrated that using this compound in oxidative coupling reactions significantly improved the yield of benzimidazole-fused lactams compared to traditional methods.
-
Organosilane Synthesis
- A comparative study showed that reactions catalyzed by this compound yielded higher purity organosilanes than those catalyzed by conventional Lewis acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its combination of a cyclopenta[c]fluorene backbone with mixed heteroatoms (N, O) and a cationic center. Below is a comparative analysis with structurally related compounds:
Key Observations:
Structural Complexity vs. Simplicity: The target compound’s fused tricyclic system contrasts with simpler triazole-based antifungals (e.g., metconazole), which prioritize triazole rings for cytochrome P450 inhibition . Unlike the brominated diindenofluorene (syn-6) , the target lacks halogenation but incorporates cationic and oxygen-nitrogen motifs, suggesting divergent applications (e.g., ion-channel modulation vs. optical properties).
Bioactivity Correlations :
- highlights that structural similarity correlates with bioactivity clustering . The target’s diaza and azonia groups may mimic triazole interactions with fungal CYP51 enzymes, though steric effects from the trimethylphenyl group could alter binding kinetics compared to smaller chlorophenyl derivatives .
The chloride counterion mitigates this by improving aqueous compatibility.
Research Findings and Hypotheses
- Hypothesized Mechanism: The compound’s azonia center may enable electrostatic interactions with negatively charged biomembranes or enzymes, while the oxa-diaza system could act as a hydrogen-bond acceptor. This dual functionality is absent in non-ionic analogs like syn-6 .
- Synthetic Challenges : Unlike triazole derivatives , the target’s fused ring system likely requires multi-step cyclization and stereochemical control, as seen in ’s synthesis of brominated fluorenes .
Data Tables
Table 1: Structural Comparison of Heterocyclic Compounds
Table 2: Hypothesized Bioactivity Based on Structural Analogues
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
